molecular formula C10H9ClN2OS B14011564 5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine

5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine

Cat. No.: B14011564
M. Wt: 240.71 g/mol
InChI Key: JYFRSHZWDLAIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a 3-chloro-5-methoxyphenyl group at the 5-position and an amine group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-5-methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-chloro-5-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-chloro-5-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine
  • 5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine
  • 5-(3-Chloro-5-methylphenyl)thiazol-2-amine

Uniqueness

5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine is unique due to the specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a distinct electronic environment that can enhance its interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

5-(3-chloro-5-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN2OS/c1-14-8-3-6(2-7(11)4-8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI Key

JYFRSHZWDLAIGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CN=C(S2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.